Macrophyllide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

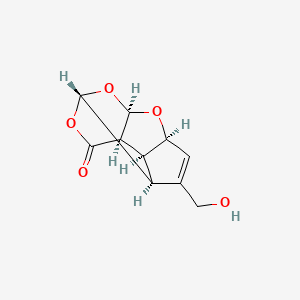

Molecular Formula |

C10H10O5 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

(1R,2S,3S,6R,8R,10S)-4-(hydroxymethyl)-7,9,11-trioxatetracyclo[6.4.0.02,6.03,10]dodec-4-en-12-one |

InChI |

InChI=1S/C10H10O5/c11-2-3-1-4-6-5(3)9-14-8(12)7(6)10(13-4)15-9/h1,4-7,9-11H,2H2/t4-,5+,6-,7-,9+,10+/m0/s1 |

InChI Key |

PWUSKWJIQRBVCM-XOWALHBOSA-N |

Isomeric SMILES |

C1=C([C@@H]2[C@@H]3[C@H]1O[C@H]4[C@@H]3C(=O)O[C@@H]2O4)CO |

Canonical SMILES |

C1=C(C2C3C1OC4C3C(=O)OC2O4)CO |

Synonyms |

macrophyllide |

Origin of Product |

United States |

Modification of the Lactone Ring:the Reactivity of the Lactone Can Be Modulated to Optimize Its Interaction with a Biological Target. Strategies Could Include:

Introduction of unsaturation: Creating an α,β-unsaturated lactone (a butenolide) would increase its electrophilicity and potential for Michael addition reactions with nucleophilic residues in target proteins.

Varying the ring size: Exploring five- or seven-membered lactones could alter the strain and reactivity, potentially leading to improved activity.

Derivatization of the C 10 Hydroxyl Group:as Demonstrated by the Natural Occurrence of 10 O Acetylmacrophyllide, the C 10 Position is Amenable to Modification.nih.govresearchgate.neta Systematic Exploration of Different Ester and Ether Functionalities at This Position Could Lead To:

Improved Lipophilicity: Enhancing the ability of the compound to cross cell membranes.

Enhanced Target Binding: Introducing groups that can form additional interactions (e.g., hydrogen bonds, van der Waals forces) with the target protein.

Prodrug Strategies: Attaching moieties that are cleaved in vivo to release the active macrophyllide, potentially improving its delivery and reducing off-target effects.

Stereochemical Modifications:the Synthesis of Different Stereoisomers of Macrophyllide Would Be Invaluable in Understanding the Precise Three Dimensional Requirements for Its Biological Activity. This Can Help in Identifying the Eutomer the More Active Stereoisomer and Provide a Clearer Picture of the Binding Pocket of Its Biological Target.

The synthesis and biological evaluation of a focused library of macrophyllide analogues based on these design principles would be a critical next step. researchgate.net Such studies, combined with computational methods like molecular docking and quantitative structure-activity relationship (QSAR) analysis, will be instrumental in elucidating the precise molecular and cellular mechanisms of action of this promising natural product and in guiding the development of more potent and selective therapeutic agents.

Investigation of Biological Activities in in Vitro and Ex Vivo Systems

Anti-Mycobacterial Activity Studies

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new and effective anti-mycobacterial agents. unimi.it Natural products are a promising source for such discoveries. scirp.org

Evaluation in Bacterial Cell Cultures (e.g., Mycobacterium tuberculosis)

Research has shown that macrophyllide exhibits antimycobacterial activity. researchgate.netresearchgate.net Specifically, it has been evaluated against Mycobacterium tuberculosis, the primary causative agent of tuberculosis. researchgate.netresearchgate.netresearchgate.net One study reported that an iridoid closely related to this compound demonstrated significant inhibitory activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) value of 12.50 μg/mL. researchgate.netresearchgate.netresearchgate.net The Resazurin Microtiter Assay (REMA) is a common method used to determine the antimycobacterial activity of compounds. scirp.org

Mechanistic Hypotheses for Anti-Bacterial Effects

The precise mechanism of action for the anti-bacterial effects of this compound is not fully elucidated. However, it is hypothesized that its activity may be linked to the general mechanisms observed for other antimicrobial agents that inhibit essential cellular processes in bacteria. Some antimicrobial peptides, for instance, work by increasing the permeability of the pathogen's cell membrane, while others inhibit processes like protein and cell wall synthesis or enzymatic activity. frontiersin.org Another common mechanism for antibiotics is the inhibition of bacterial protein synthesis by binding to ribosomal subunits. nih.govnih.govlumenlearning.comdrugbank.com For example, macrolide antibiotics bind to the 50S ribosomal subunit, leading to the cessation of bacterial protein synthesis. nih.govnih.govdrugbank.com Some antibacterial drugs target the bacterial membrane, disrupting its structure and leading to cell death. lumenlearning.com Further research is needed to determine the specific molecular targets of this compound within Mycobacterium tuberculosis.

Cytotoxic Activity in Established Cancer Cell Lines

The potential of natural products as a source for anticancer agents is an active area of research. mdpi.com Studies have investigated the cytotoxic effects of this compound against various human cancer cell lines.

Assessment of Anti-Proliferative Effects in Human Cancer Cell Lines (e.g., NCI-H187, KB, MCF-7)

This compound has demonstrated cytotoxic activity against several human cancer cell lines. researchgate.netresearchgate.netresearchgate.net It showed notable cytotoxicity against the NCI-H187 (small cell lung cancer) cell line with an IC50 value of 6.82 μg/mL. researchgate.netresearchgate.netresearchgate.net In addition to its effect on NCI-H187 cells, this compound and its derivatives have also been observed to exhibit weak cytotoxic activity against KB (oral cavity cancer) and MCF-7 (breast cancer) cell lines. researchgate.netresearchgate.netresearchgate.netuow.edu.au

Comparative Analysis with Structurally Related Cytotoxic Natural Products

The cytotoxic profile of this compound can be compared with other structurally related natural products. For instance, a structurally similar iridoid was found to be active against the NCI-H187 cancer cell line. uow.edu.au The evaluation of various flavonoid derivatives has also shown significant cytotoxicity against KB and NCI-H187 cell lines, with some derivatives exhibiting more potent activity than the parent compounds. nih.gov Furthermore, other natural compounds, such as those from Scoparia dulcis, have shown cytotoxic effects against MCF-7 cells by inhibiting cell growth and inducing apoptosis. nih.gov The study of such structurally related compounds provides valuable insights into the structure-activity relationships that govern cytotoxicity.

Exploration of Other Predicted or Observed Biological Activities

Beyond its anti-mycobacterial and cytotoxic properties, this compound and related iridoids have been investigated for a range of other potential biological activities. Iridoids as a class of compounds are known to possess a broad spectrum of biological effects, including anti-inflammatory, antiviral, and antiplasmodial activities. researchgate.netresearchgate.net

Studies have shown that some iridoids exhibit anti-inflammatory activity by reducing the production of pro-inflammatory mediators. nih.govscialert.netresearchgate.netmdpi.com Additionally, antiviral properties have been reported for some macrolides, although their direct benefit against many viral infections is still under investigation. nih.govnih.gov Certain iridoids have also demonstrated antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net The diverse biological activities observed in related compounds suggest that this compound may also possess a wider range of pharmacological effects that warrant further investigation.

In Vitro Assays for Modulatory Effects (e.g., anti-inflammatory, antioxidant)

There is a notable lack of direct evidence from in vitro assays to conclusively determine the anti-inflammatory or antioxidant properties of purified this compound.

One study investigated the enzyme inhibitory activities of 14 different iridoids obtained from Rothmannia macrophylla and Saprosma scortechinii using in vitro lipoxygenase and hyaluronidase (B3051955) inhibition assays. uow.edu.auresearchgate.net These enzymes are often targeted in the search for anti-inflammatory agents. probiologists.commdpi.commdpi.com The study reported that most of the iridoids tested did not exhibit significant inhibitory effects on these enzymes, with the exception of bis-iridoids. uow.edu.auresearchgate.net While this compound was not explicitly named among the inactive compounds, its classification as a non-glycosidic iridoid, similar to other tested iridoids that were found to be inactive, suggests it may not possess strong inhibitory activity against lipoxygenase and hyaluronidase under the assayed conditions. uow.edu.auresearchgate.net

Furthermore, while the essential oil of Rothmannia macrophylla has demonstrated moderate lipoxygenase inhibitory activity, this activity cannot be directly attributed to this compound, as the essential oil is a complex mixture of various compounds. researchgate.net

No specific studies detailing the antioxidant capacity of isolated this compound through common assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays were identified in the current body of scientific literature. h-brs.deencyclopedia.pubresearchgate.netscielo.org.coresearchgate.net

Table 1: Summary of In Vitro Modulatory Effects Data for this compound

| Assay Type | Target/Principle | Findings for this compound | Source |

| Lipoxygenase Inhibition | Enzyme inhibition (Anti-inflammatory) | Not explicitly tested; related iridoids from the same plant were largely inactive. | uow.edu.auresearchgate.net |

| Hyaluronidase Inhibition | Enzyme inhibition (Anti-inflammatory) | Not explicitly tested; related iridoids from the same plant were largely inactive. | uow.edu.auresearchgate.net |

| Antioxidant (DPPH, ABTS) | Radical scavenging | No data available. | N/A |

Cellular Response Analyses in Non-Malignant Cell Systems

Information regarding the effects of this compound on non-malignant cell systems is currently absent from published research. Cytotoxicity studies have been primarily directed towards cancerous cell lines. For instance, this compound has been reported to exhibit cytotoxic activity against the NCI-H187 cancer cell line. However, its impact on the viability, proliferation, or other cellular functions of non-cancerous cells, such as fibroblasts or other normal tissue-derived cell lines, has not been documented. nih.govwaocp.com The evaluation of a compound's effect on non-malignant cells is a critical aspect of determining its potential as a therapeutic agent, as it provides insights into its selectivity and potential for adverse effects on healthy tissues. nih.govmdpi.com Without such data for this compound, a comprehensive understanding of its biological activity profile remains incomplete.

Table 2: Cellular Response Analysis Data for this compound in Non-Malignant Systems

| Cell System Type | Parameter Assessed | Findings for this compound | Source |

| Non-Malignant Cell Lines (e.g., Fibroblasts) | Cytotoxicity, Proliferation, etc. | No data available. | N/A |

Mechanisms of Action at the Molecular and Cellular Level

Interaction with Defined Cellular Targets (e.g., enzymes, macromolecules)

The initial step in understanding the mechanism of action of a bioactive compound like macrophyllide is to identify its direct molecular targets within the cell.

While specific cellular targets for this compound have not yet been definitively identified in published literature, several established methodologies are employed for this purpose in drug discovery and chemical biology. These approaches can be broadly categorized as target-centric and ligand-centric.

Target-centric approaches begin with a hypothesis about a particular protein or pathway being involved in the observed biological effect. Techniques include:

Biochemical Assays: Testing the ability of this compound to inhibit or activate purified enzymes or receptor proteins known to be involved in cancer cell proliferation and survival.

Molecular Docking: In silico studies that predict the binding of this compound to the three-dimensional structures of potential target proteins.

Ligand-centric (or unbiased) approaches aim to identify the binding partners of this compound without a preconceived hypothesis. These methods are particularly valuable for novel compounds. Common techniques include:

Affinity-Based Protein Profiling (ABPP): This involves chemically modifying this compound to create a probe that can be used to "fish out" its binding partners from a complex mixture of cellular proteins. The captured proteins are then identified using mass spectrometry. acs.org

Cellular Thermal Shift Assay (CETSA®): This label-free method relies on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. researchgate.net Changes in protein stability in the presence of this compound can be monitored on a proteome-wide scale to identify direct targets.

Genetic and Genomic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby pointing to potential targets or pathways. nuvisan.com

Validation of identified targets is a critical subsequent step, often involving techniques such as genetic knockdown or overexpression of the putative target to see if it recapitulates or reverses the effects of this compound treatment. mdpi.com

Once a cellular target is identified, it is crucial to quantitatively assess the binding affinity and specificity of this compound for this target. This provides a measure of the strength and selectivity of the interaction. While no such data is currently available for this compound, the following techniques are standard in the field:

Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding affinity, ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction. malvernpanalytical.com

Surface Plasmon Resonance (SPR): This label-free optical technique measures the change in refractive index at the surface of a sensor chip when a ligand (e.g., this compound) binds to an immobilized target protein, providing real-time data on association and dissociation rates, from which the Kd can be calculated. malvernpanalytical.com

Fluorescence-Based Assays: Methods like fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be used to quantify binding by measuring changes in the fluorescence properties of a labeled molecule upon binding. bmglabtech.comnih.gov

Radioligand Binding Assays: This classic method involves using a radioactively labeled version of the ligand to compete with the unlabeled compound for binding to the target, allowing for the determination of binding affinity. bmglabtech.com

The specificity of this compound would be assessed by testing its binding against a panel of related and unrelated proteins to ensure it preferentially interacts with its identified target(s).

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.gov Such studies involve synthesizing and testing analogues of a lead compound to identify the chemical moieties responsible for its effects and to guide the design of more potent and selective derivatives.

For iridoids, SAR studies have revealed several key structural features that influence their cytotoxic activity. For instance, the hydrolysis of the glycosidic bond in iridoid glycosides has been shown to be crucial for their cytotoxicity, with the resulting aglycones often being more active. tandfonline.com This suggests that the nonglycosidic nature of this compound may be important for its observed activity. Other studies on iridoids have indicated that the presence and stereochemistry of hydroxyl groups and the nature of ester functionalities can significantly impact their biological effects. plos.orgnih.gov

To perform SAR studies on this compound, the following steps would be undertaken:

Synthesis of Analogues: Chemical synthesis would be used to create a library of this compound analogues with systematic modifications to its core structure. This could include altering the substituents on the cyclopentane (B165970) ring, modifying the lactone ring, and introducing different functional groups.

Biological Evaluation: The synthesized analogues would be tested for their cytotoxic activity against a panel of cancer cell lines, including NCI-H187, to determine how the structural changes affect their potency (IC50 values).

Data Analysis: The results would be analyzed to establish clear relationships between specific structural features and cytotoxic activity, which would inform the design of future, potentially more effective, anticancer agents based on the this compound scaffold.

Currently, there are no published SAR studies specifically for this compound and its analogues. This remains an important area for future research to unlock the full therapeutic potential of this iridoid.

Rational Design Principles for Enhanced Bioactivity

The goal of rational drug design is to create new molecules with improved biological activity, selectivity, and pharmacokinetic properties. Based on the presumed pharmacophores and essential structural elements of this compound, several design principles can be proposed to enhance its bioactivity.

Future Perspectives in Macrophyllide Research

Advanced Biosynthetic Pathway Elucidation for Optimized Production

The biosynthesis of iridoids is a complex process that typically originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). unina.it These precursors are then converted to the iridoid backbone through a series of enzymatic reactions, including cyclization, oxidation, and glycosylation. mdpi.comall-chemistry.com For macrophyllide, a nonglycosidic iridoid, the later stages of its biosynthesis are of particular interest.

Future research will likely focus on a multi-omics approach, integrating transcriptomics, proteomics, and metabolomics to identify the specific enzymes and genes involved in the biosynthesis of this compound in Rothmannia macrophylla. unina.itresearchgate.net Techniques such as chemoproteomics, which utilizes activity-based probes, could be instrumental in rapidly identifying the functional enzymes that interact with biosynthetic intermediates. researchgate.net

A key objective will be to elucidate the enzymatic steps that lead to the formation of the distinctive C-3 to C-6 ether linkage and the C-1 lactone. Understanding these mechanisms is crucial for the potential metabolic engineering of the biosynthetic pathway. nih.gov By identifying and overexpressing key enzymes or silencing competing pathways in a suitable host organism, such as yeast or a model plant, the production of this compound could be significantly optimized, ensuring a sustainable supply for further research and development. researchgate.netbohrium.com

Table 1: Key Stages and Methodologies in Biosynthetic Pathway Elucidation

| Stage | Description | Advanced Methodologies |

| Precursor Identification | Tracing the origin of the carbon skeleton. | Isotope labeling studies, analysis of MVA and MEP pathway intermediates. |

| Enzyme Discovery | Identifying the specific biocatalysts for each reaction step. | Transcriptome analysis of Rothmannia macrophylla, proteomic studies, chemoproteomics with pathway-specific probes. researchgate.netresearchgate.net |

| Gene Characterization | Cloning and functional analysis of the genes encoding the biosynthetic enzymes. | Heterologous expression in microbial or plant systems, CRISPR-Cas9 for gene knockout studies. |

| Pathway Reconstruction | Assembling the complete sequence of biosynthetic reactions. | In vitro enzymatic assays, reconstitution of the pathway in a heterologous host. |

| Production Optimization | Enhancing the yield of this compound. | Metabolic engineering, synthetic biology approaches to regulate gene expression. researchgate.net |

Discovery of Novel Biological Activities and Untapped Therapeutic Targets

Iridoids as a class exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, antidiabetic, and antimicrobial effects. researchgate.netnih.govresearchgate.net While preliminary studies have shown that this compound possesses some cytotoxic activity, its full biological potential remains largely unexplored. ekb.eg

Future investigations should involve comprehensive screening of this compound against a wide range of biological targets. This could unveil novel activities beyond cytotoxicity, such as immunomodulatory or anti-infective properties. Given the structural similarities to other bioactive iridoids, this compound could potentially target key signaling pathways implicated in various diseases.

Potential therapeutic targets for future investigation include:

Inflammatory Pathways: Key regulators of inflammation such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) are known targets for other iridoids and represent promising avenues for this compound research. rsc.org

Cancer-Related Pathways: Investigating the effect of this compound on signaling pathways crucial for cancer progression, such as the PI3K/Akt pathway, could reveal more specific anticancer mechanisms. nih.gov

Neuroprotective Targets: The potential of this compound to modulate pathways related to neuroinflammation and oxidative stress in the brain warrants investigation, given the neuroprotective effects of other iridoids. researchgate.netdokumen.pub

Novel Targets: High-throughput screening and target identification technologies can be employed to uncover entirely new cellular targets for this compound, potentially leading to first-in-class therapeutic agents. researchgate.net

Development of Innovative Synthetic Methodologies for Complex Analogues

The chemical synthesis of complex natural products like this compound presents a significant challenge and an opportunity for methodological innovation. researchgate.net The development of a total synthesis of this compound would not only confirm its structure but also provide a platform for the creation of novel analogues with potentially enhanced biological activities.

Future synthetic strategies will likely focus on efficiency and stereoselectivity. Key areas for development include:

Asymmetric Synthesis: The development of organocatalytic or transition-metal-catalyzed reactions to control the stereochemistry of the multiple chiral centers in the this compound core. nih.gov

Diverted Total Synthesis (DTS): Once a robust synthetic route to the this compound core is established, it can be "diverted" to produce a library of analogues by introducing modified building blocks or performing late-stage modifications. wikimedia.org This approach allows for the systematic exploration of the structure-activity relationship (SAR).

Biomimetic Synthesis: Drawing inspiration from the proposed biosynthetic pathway to design laboratory syntheses that mimic nature's approach to constructing the molecule.

The synthesis of this compound analogues with modifications at key positions, such as the lactone ring or the ether linkage, could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. mdpi.com

Computational Chemistry and In Silico Modeling for Mechanism Prediction and Lead Optimization

Computational chemistry and in silico modeling are powerful tools that can accelerate the drug discovery process by predicting the biological activities and mechanisms of action of compounds like this compound.

Future research in this area will likely involve a combination of techniques:

Molecular Docking: Simulating the binding of this compound and its virtual analogues to the active sites of known therapeutic targets to predict binding affinity and mode of interaction. researchgate.netnih.gov This can help prioritize which analogues to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of this compound analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features in this compound that are responsible for its biological activity. This "pharmacophore" can then be used to search for other compounds with similar activity profiles.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound when interacting with a biological target over time, providing insights into the stability of the complex and the mechanism of action at an atomic level. researchgate.netdokumen.pub

By integrating these computational approaches, researchers can gain a deeper understanding of how this compound exerts its biological effects and rationally design new analogues with optimized therapeutic potential. This in silico-guided approach can significantly reduce the time and cost associated with traditional drug discovery and development.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for identifying Macrophyllide in complex biological matrices?

- Methodological Answer : Use High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to resolve structural ambiguities. Pair with Reverse-Phase HPLC coupled with UV-Vis or diode-array detection for purity assessment. For biological samples, employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards to minimize matrix interference .

Q. How can researchers optimize the synthetic yield of this compound in laboratory settings?

- Methodological Answer : Conduct Design of Experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use Response Surface Methodology (RSM) to model interactions between variables. Validate reproducibility through triplicate trials and statistical analysis (e.g., ANOVA). Include purity metrics (via HPLC) and yield calculations in optimization criteria .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s bioactivity?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for kinase activity) over broad cytotoxicity screens. Use dose-response curves (IC₅₀/EC₅₀ calculations) with positive/negative controls. Validate results with orthogonal assays (e.g., fluorescence polarization for binding affinity). Ensure adherence to FAIR data principles by documenting protocols in supplementary materials .

Advanced Research Questions

Q. How should researchers resolve contradictory data in this compound’s reported mechanism of action across studies?

- Methodological Answer : Perform meta-analysis of published datasets, focusing on experimental variables (e.g., cell lines, assay conditions). Replicate key studies under standardized protocols. Use pathway enrichment analysis (e.g., KEGG, GO) to identify context-dependent mechanisms. Cross-reference with computational docking studies to validate target binding hypotheses .

Q. What computational strategies are effective for modeling this compound’s interactions with non-canonical targets?

- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with machine learning-based target prediction tools (e.g., DeepPurpose). Validate predictions via in silico docking (AutoDock Vina) and free-energy calculations (MM/PBSA). Cross-correlate with transcriptomic/proteomic datasets to prioritize high-probability targets .

Q. How can ecological impact studies on this compound be designed to account for environmental variability?

- Methodological Answer : Implement longitudinal field studies with nested sampling designs to capture spatial-temporal heterogeneity. Use LC-MS/MS for environmental quantification and metabarcoding to assess biodiversity shifts. Apply generalized linear mixed models (GLMMs) to account for confounding factors like pH, temperature, and microbial activity .

Methodological Best Practices

- Data Reproducibility : Document experimental protocols in line with the Beilstein Journal’s guidelines, including raw data deposition in repositories like Zenodo .

- Contradiction Analysis : Use triangulation (multiple methods/data sources) and Bayesian statistics to quantify uncertainty in conflicting results .

- Ethical Compliance : For in vivo studies, obtain institutional ethics approvals and align with ARRIVE guidelines for reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.